![molecular formula C23H27N3O3 B2934825 2-[1-(3,4-diethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole CAS No. 898414-97-6](/img/structure/B2934825.png)
2-[1-(3,4-diethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a benzimidazole group, a piperidine group, and a phenyl methanone group with ethoxy substituents. Benzimidazoles are heterocyclic aromatic organic compounds that are important in a variety of biological and industrial applications . Piperidine is a common organic structure in pharmaceuticals and its presence could suggest potential bioactivity. The ethoxyphenyl methanone group could contribute to the compound’s overall polarity and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzimidazole, piperidine, and phenyl methanone groups. Each of these functional groups has distinct reactivity patterns that could be exploited in chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole and piperidine groups could impact the compound’s solubility, acidity/basicity, and stability .Applications De Recherche Scientifique
Synthesis and Characterization
The compound, due to its structural complexity, has been a subject of interest in the synthesis and characterization of novel chemical entities. For instance, compounds with similar structural motifs have been synthesized through various chemical reactions, showcasing the versatility of such molecules in organic synthesis. The synthesis often involves nucleophilic substitution reactions or condensation reactions, highlighting the compound's role as a key intermediate in the preparation of more complex molecules (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).
Antimicrobial Activity
Compounds structurally related to (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-diethoxyphenyl)methanone have been evaluated for their antimicrobial activity. These studies often involve the synthesis of derivatives followed by screening against various bacterial and fungal strains. The antimicrobial activity observed in such compounds is attributed to the presence of specific functional groups, which interact with microbial cell components, leading to inhibition or cell death (Patel, Agravat, & Shaikh, 2011).
Antiproliferative and Tubulin Polymerization Inhibition
Some derivatives of the compound have shown significant antiproliferative activity against various human cancer cell lines, such as prostate, lung, cervical, and breast cancer cells. The mode of action for these compounds includes the inhibition of tubulin polymerization, which is crucial for cell division and growth. This indicates the potential of such compounds in the development of new anticancer therapies (Mullagiri, Nayak, Sunkari, Mani, Guggilapu, Nagaraju, Alarifi, & Kamal, 2018).
Fluorescence and Optical Properties
The compound's derivatives exhibit interesting fluorescence and optical properties, making them suitable for studies in material science and as potential candidates for optoelectronic applications. The presence of specific functional groups and the overall structure contribute to their photophysical properties, which can be tuned for specific applications (Padalkar, Lanke, Chemate, & Sekar, 2015).
Crystal Structure and Molecular Interaction
The crystal structures of compounds with similar frameworks have been determined, providing insights into their molecular conformation, intermolecular interactions, and the role of such interactions in stabilizing the crystal structure. These studies are crucial for understanding the compound's behavior in solid state and can guide the design of new materials with desired properties (Wang, Sun, Zhang, & Sun, 2017).
Mécanisme D'action
Benzodiazoles
are a class of organic compounds that contain a benzene ring fused to a diazole ring . They are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Piperidines
are a class of organic compounds that contain a six-membered ring with one nitrogen atom . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and interactions with proteins can affect these processes .
The action environment , including factors such as pH, temperature, and the presence of other molecules, can also influence a compound’s action, efficacy, and stability .
Orientations Futures
Propriétés
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3,4-diethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-3-28-20-10-9-17(15-21(20)29-4-2)23(27)26-13-11-16(12-14-26)22-24-18-7-5-6-8-19(18)25-22/h5-10,15-16H,3-4,11-14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSNMHLCJLTPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide](/img/structure/B2934745.png)
![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2934746.png)
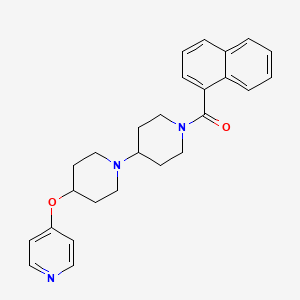
![4'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2934750.png)
![2-[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2934752.png)
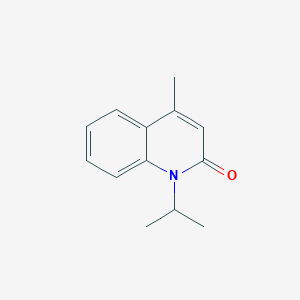
![N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide](/img/structure/B2934754.png)

![N-(3,4-dimethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2934756.png)
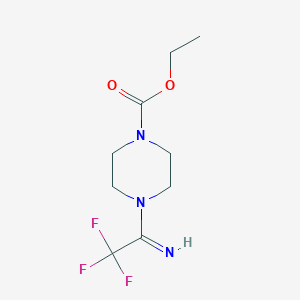
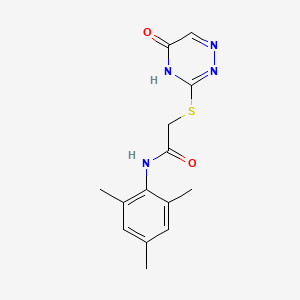
![8-(5-Bromo-2-methoxyphenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2934761.png)
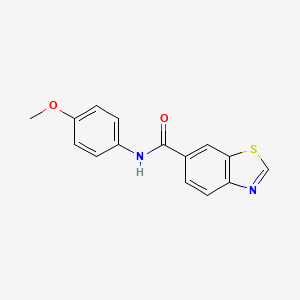
![Ethyl 5-[(4-bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2934764.png)
